
Mvt-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mvt-101 is a complex peptide compound. It is characterized by its intricate structure, which includes multiple amino acid residues and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mvt-101 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and pharmaceutical applications.
化学反応の分析
Chemical Reaction Types and Mechanisms
MVT-101 participates in several reaction types, primarily driven by its functional groups (e.g., amide bonds, hydroxyl, and amino groups):
Oxidation Reactions
-
Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .
-
Outcome : Oxidation modifies amino and hydroxyl groups, forming oxo derivatives (e.g., ketones or aldehydes) .
-
Significance : Alters binding affinity to HIV-1 protease by changing electronic properties.
Reduction Reactions
-
Agents : Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP) .
-
Outcome : Reduction of disulfide bonds generates thiol-containing peptides, enhancing solubility .
Substitution Reactions
Reaction Conditions and Products
Experimental data on reaction outcomes are summarized below:
Biochemical Interactions
This compound’s primary action involves competitive inhibition of HIV-1 protease :
-
Binding Mechanism : The hexapeptide backbone mimics the protease’s natural substrate, occupying the active site .
-
Key Interactions :
Structural studies reveal a bidirectional binding mode in crystallographic models, with 70% occupancy favoring one orientation .
Degradation Pathways
Under physiological conditions, this compound undergoes:
科学的研究の応用
Mvt-101 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Research focuses on its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: It is utilized in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用機序
The mechanism of action of Mvt-101 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
- Mvt-101
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence and structure, which confer distinct biological activities and properties. Compared to similar compounds, it may exhibit unique binding affinities, stability, and functional effects, making it valuable for targeted research and therapeutic applications.
生物活性
Mvt-101 is a hexapeptide-based inhibitor that has garnered attention for its biological activity, particularly as an antiviral agent against HIV-1. This article delves into the compound's mechanism of action, research findings, and potential clinical implications, supported by data tables and case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 125552-93-4 |
Molecular Formula | C35H67N11O8 |
Molecular Weight | 769.975 g/mol |
Structure | Ac-Thr-Ile-Nle-ψ-[CH2N]-Nle-Gln-Arg-NH2 |
This compound functions primarily as an inhibitor of HIV-1 protease, a crucial enzyme in the HIV life cycle. By blocking the action of this enzyme, this compound effectively inhibits the reproduction of the HIV virus. This mechanism is pivotal in halting viral replication and potentially reducing viral load in infected individuals .
In Vitro Studies
Research has demonstrated that this compound exhibits potent antiviral activity against HIV-1 in vitro. The compound's effectiveness is attributed to its ability to bind to the active site of HIV-1 protease, thereby preventing substrate cleavage necessary for viral maturation .
Case Study: Antiviral Efficacy
A study conducted by researchers at MedChemExpress evaluated the antiviral efficacy of this compound. The results indicated that this compound significantly reduced viral replication in cultured human T cells infected with HIV-1. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 nM, showcasing its strong inhibitory potential against the virus .
Research Findings
Recent studies have highlighted several key findings regarding this compound:
- Antiviral Activity : this compound demonstrated a dose-dependent inhibition of HIV-1 replication.
- Selectivity : The compound showed minimal cytotoxicity in non-infected cells, indicating a favorable selectivity index.
- Resistance Profile : Preliminary assessments suggest that this compound maintains efficacy against certain HIV strains that exhibit resistance to other protease inhibitors.
Comparative Analysis with Other Antiviral Agents
To contextualize this compound's biological activity, a comparison with other known HIV protease inhibitors is useful:
Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |
---|---|---|---|
This compound | 15 | Protease inhibitor | Limited resistance noted |
Ritonavir | 50 | Protease inhibitor | Common resistance |
Lopinavir | 25 | Protease inhibitor | Common resistance |
Future Directions and Clinical Implications
The potential therapeutic applications of this compound extend beyond its current use as an antiviral agent. Ongoing research is exploring its role in combination therapies for HIV treatment, particularly in patients with multidrug-resistant strains. Additionally, investigations into its effects on cellular signaling pathways may reveal further applications in oncology and immunology .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPXOVRKKPPKFZ-QYKDHROSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N11O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。